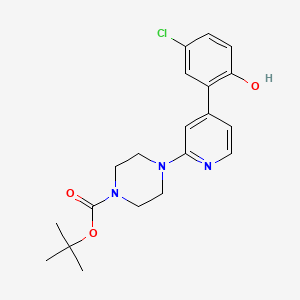
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of various biologically active compounds. Although the specific compound is not directly described in the provided papers, the papers do discuss similar tert-butyl piperazine-1-carboxylate derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of these derivatives is often confirmed by spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which is indicative of the sterically congested nature of these molecules . The crystal structure of another derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, revealed a linear shape with fully extended conformation .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives can be inferred from their interactions and the functional groups present in their structure. For example, the presence of a fluorophenyl group as in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate suggests potential for further functionalization through reactions at the fluorine-bearing aromatic ring . Similarly, the presence of oxadiazole and pyrazole rings in some derivatives indicates the possibility of engaging in various chemical reactions typical for these heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are characterized by spectroscopic techniques such as LCMS, NMR, IR, and CHN elemental analysis . The crystallographic data provide information on the unit cell parameters, space group, and molecular conformation . The biological evaluation of these compounds, such as their antibacterial and anthelmintic activities, is also an important aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various methods. For example, Sanjeevarayappa et al. (2015) synthesized a closely related compound using condensation reactions, characterized by spectroscopic methods and X-ray diffraction studies. This compound demonstrated weak antibacterial and moderate anthelmintic activities (Sanjeevarayappa et al., 2015).
Catalytic Applications
In the field of catalysis, polymethacrylates containing piperazine derivatives, similar to this compound, have been developed. Mennenga et al. (2015) reported the synthesis and polymerization of such compounds, which showed effectiveness as catalysts in acylation chemistry (Mennenga et al., 2015).
Crystal Structure Analysis
The crystal structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, illustrating its novel chemistry and potential pharmacological applications (Gumireddy et al., 2021).
Biological Evaluation
In the realm of biological evaluation, compounds structurally similar to this compound have been assessed for their biological activities. For instance, Nie et al. (2020) studied the analgesic activity of a compound analogous to tert-butyl piperazine-1-carboxylate, highlighting its potential in alleviating chronic pain (Nie et al., 2020).
Direcciones Futuras
The future directions for research on similar compounds involve further exploration of their diverse biological activities and potential applications in medicine, agriculture, energy, and other fields . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Propiedades
IUPAC Name |
tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-20(2,3)27-19(26)24-10-8-23(9-11-24)18-12-14(6-7-22-18)16-13-15(21)4-5-17(16)25/h4-7,12-13,25H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXUMKPEHPAGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

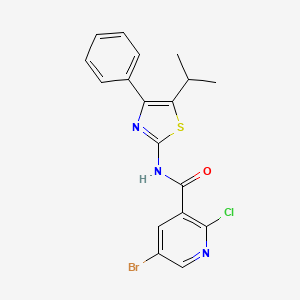
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)
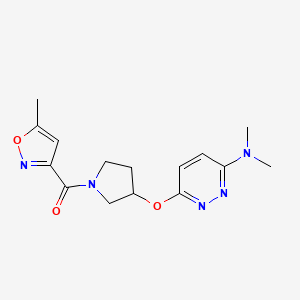
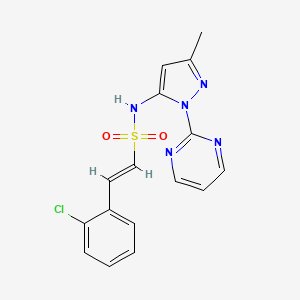
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B3002464.png)


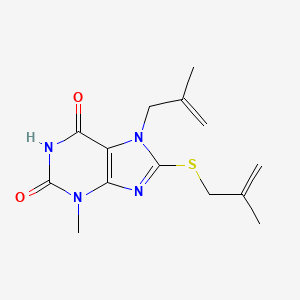
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
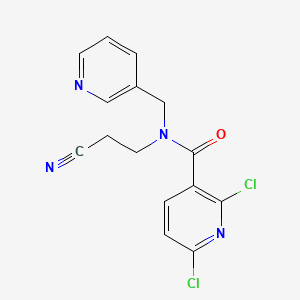
![N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3002472.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3002476.png)
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)